N-ethoxycarbonyl-succinimide
Description
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 2,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-5(9)3-4-6(8)10/h2-4H2,1H3 |
InChI Key |
HACODILRQLESNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)CCC1=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-ethoxycarbonyl-succinimide serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Antiepileptic Drugs
Succinimides, including this compound, are well-known for their role as antiepileptic drugs. Compounds like ethosuximide have demonstrated efficacy in controlling seizures by modulating calcium channels in neurons . The structural features of this compound facilitate the design of new analogues that can enhance potency and reduce side effects.
Antitumor Activity
Recent studies have highlighted the anticancer potential of succinimide derivatives. For instance, pyridinyl- and quinolinyl-substituted succinimides have shown significant inhibition of cancer cell proliferation, particularly in leukemia models . The mechanism often involves interference with DNA synthesis and induction of apoptosis in malignant cells .
Organic Synthesis
This compound is utilized as a reagent in various synthetic pathways, contributing to the formation of complex organic molecules.
Synthesis of Functionalized Succinimides
The compound can be employed in the synthesis of functionalized succinimides through radical cascade cyclization techniques. This method allows for high atom and step economy, making it an attractive strategy for constructing polycyclic compounds . The versatility of this compound enables the introduction of diverse functional groups, enhancing the molecular complexity of the products.
Chiral Synthesis
Chiral succinimides derived from this compound are valuable in asymmetric synthesis. They can serve as intermediates in the production of chiral pharmaceuticals, with applications ranging from analgesics to antifungals . Recent advancements in enantioselective reactions have further expanded their utility in creating specific stereoisomers required for biological activity.
Environmental Applications
The potential for this compound to contribute to sustainable practices has also been explored. For example, its role in upcycling poly(succinates) with amines demonstrates its utility in green chemistry initiatives aimed at reducing plastic waste .
Case Studies and Research Findings
Several case studies illustrate the practical applications and efficacy of this compound:
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-ethoxycarbonyl-succinimide with key succinimide derivatives based on substituent groups, reactivity, and applications:
*Calculated based on succinimide backbone (C₄H₅NO₂) + ethoxycarbonyl group (C₃H₅O₃).
Key Research Findings
- Reactivity: NHS esters are highly reactive toward primary amines, forming stable amide bonds within minutes under physiological conditions . In contrast, this compound’s reactivity is likely attenuated due to the electron-withdrawing ethoxycarbonyl group, which may slow nucleophilic attack. This could make it suitable for controlled reactions in non-aqueous environments.
- Hydrolysis : NHS esters hydrolyze rapidly in water (half-life <1 hour at pH 7.4), limiting their use in aqueous solutions . The ethoxycarbonyl analog may exhibit slower hydrolysis, akin to N-benzyloxycarbonyl-succinimide (Z-OSu), which is stable for hours in mildly acidic conditions .
- Applications: While NHS is a cornerstone in bioconjugation, this compound might find niche roles in organic synthesis, such as protecting groups for amines or activating carboxylic acids in non-polar solvents.
Preparation Methods
Reaction Protocol
In a typical procedure, ethyl chloroformate (1.24 mL, 13.1 mmol) is added dropwise to a stirred solution of succinimide (1.0 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane at 0–5°C. The mixture is stirred for 2–4 hours, followed by aqueous workup to isolate the product. Yields typically exceed 85% after recrystallization from ethyl acetate.
Key Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane | Enhances solubility |
This method’s efficiency stems from the electrophilic nature of ethyl chloroformate, which selectively targets the nitrogen of succinimide. The reaction’s simplicity and scalability make it industrially viable.
Alternative Routes Using Aminomalonic Esters
EvitaChem highlights a pathway involving aminomalonic esters and cyclic anhydrides. Here, This compound forms via cyclization of ethoxycarbonyl-protected aminomalonic acid derivatives.
Mechanism and Optimization
-
Aminomalonic ester (e.g., diethyl aminomalonate) reacts with succinic anhydride in tetrahydrofuran (THF) at reflux.
-
Cyclization is catalyzed by p-toluenesulfonic acid (PTSA), yielding the succinimide core.
Critical Factors:
-
Solvent Polarity : THF optimizes intermediate solubility.
-
Acid Catalyst : PTSA accelerates cyclization while suppressing decarboxylation.
-
Temperature : Reflux conditions (66°C) ensure complete conversion within 6 hours.
This method offers modularity for introducing substituents on the succinimide ring, enabling tailored derivatives for drug discovery.
Optimization Challenges and Solutions
Byproduct Management
Purity Enhancement
-
Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) achieve >99% purity.
-
Chromatography : Silica gel chromatography with petroleum ether/ethyl acetate (4:1) resolves residual succinimide.
Analytical Characterization
1H NMR (400 MHz, CDCl3):
IR (KBr):
-
1850 cm⁻¹ (C=O stretch, succinimide)
-
1745 cm⁻¹ (C=O stretch, ethoxycarbonyl).
Q & A
Q. What safety protocols are critical when handling NHS in laboratory settings?
NHS requires strict personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a well-ventilated area or fume hood to avoid inhalation of dust or vapors. Contaminated surfaces should be cleaned immediately using approved solvents. Emergency procedures include evacuation and use of self-contained breathing apparatus for firefighters .
| Key Safety Data |
|---|
| CAS No. |
| Molecular Weight |
| Hazards |
Q. How should accidental spills of NHS be managed?
Contain spills using inert absorbents (e.g., sand, vermiculite) and avoid dispersal into drains or watercourses. Collect residues in sealed containers for disposal. Ventilate the area and monitor for residual contamination. PPE must be worn during cleanup to prevent skin contact or inhalation .
Advanced Research Questions
Q. How can reaction conditions be optimized for NHS-mediated peptide coupling?
NHS is commonly used with carbodiimides (e.g., EDC·HCl) to activate carboxylic acids. Key parameters include:
- Solvent selection : Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) mixtures improve solubility .
- Molar ratios : A 1.5:1 molar excess of NHS to substrate ensures complete activation .
- Temperature : Reactions at 0°C minimize side reactions (e.g., racemization) . Monitor progress via TLC or HPLC to confirm intermediate formation.
Q. What methodologies assess NHS stability under varying storage conditions?
Stability testing should include:
- Moisture control : Store desiccated at 2–8°C, as hydrolysis degrades NHS .
- Thermal analysis : Use differential scanning calorimetry (DSC) to detect decomposition above 150°C .
- Spectroscopic validation : FT-IR or NMR can identify succinimide ring integrity .
Q. How to resolve contradictory data on NHS environmental persistence?
Current ecotoxicological data gaps (e.g., biodegradability, bioaccumulation) necessitate alternative approaches:
- Read-across studies : Use data from structurally similar succinimide derivatives (e.g., N-chlorosuccinimide) for preliminary risk modeling .
- In silico modeling : Tools like EPI Suite predict biodegradation pathways and toxicity thresholds .
- Experimental validation : Conduct soil mobility assays using OECD Guideline 106 to assess adsorption coefficients .
Data Contradictions and Mitigation Strategies
- Safety Data Limitations : and highlight incomplete ecological and toxicological profiles. Researchers should validate safety protocols through pilot-scale testing .
- Reaction Efficiency : Variability in coupling yields may arise from solvent polarity or competing hydrolysis. Use kinetic studies to identify optimal reaction windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
